3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents under controlled conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Sulfanylmethyl Linkage: The sulfanylmethyl group can be introduced through a thiolation reaction, where a suitable thiol is reacted with a halomethyl derivative.
Attachment of the Methoxybenzaldehyde Moiety: The final step involves the condensation of the intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-hydroxyquinazoline, 2-methylquinazoline, and 4-oxoquinazoline share structural similarities with 3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde.
Benzaldehyde Derivatives: Compounds like 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde have similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the butyl group, sulfanylmethyl linkage, and methoxybenzaldehyde moiety in a single molecule provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(3-butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-4-11-23-20(25)17-7-5-6-8-18(17)22-21(23)27-14-16-12-15(13-24)9-10-19(16)26-2/h5-10,12-13H,3-4,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMJQJCHXDJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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